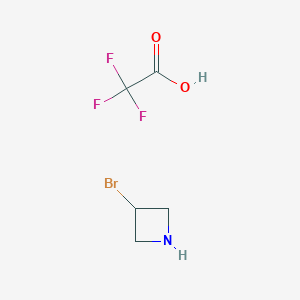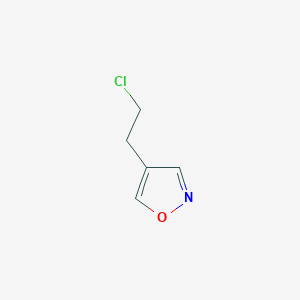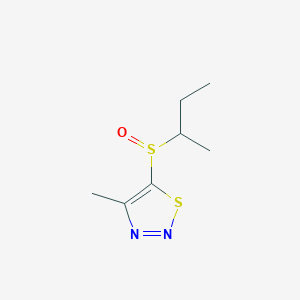
3-Bromoazetidine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azetidines, including 3-Bromoazetidine, has been a topic of research due to their ubiquity in natural products and importance in medicinal chemistry . Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .Molecular Structure Analysis
The molecular formula of 3-Bromoazetidine is CHBrN, with an average mass of 135.990 Da and a monoisotopic mass of 134.968353 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromoazetidine include an average mass of 135.990 Da and a monoisotopic mass of 134.968353 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceuticals and Agricultural Products
3-Bromoazetidine and 2,2,2-trifluoroacetic acid serve as key raw materials in the fine organic synthesis industry, especially for producing pharmaceuticals and pesticides. These compounds are instrumental in the synthesis of various bioactive molecules, including antimicrobial, antifungal, antioxidant, and anti-inflammatory agents. For example, 1,2,3-Triazole derivatives, which can be synthesized using these chemicals, have shown potential as novel anticancer agents due to their ability to integrate with different pharmacophores, thereby enhancing therapeutic efficacy against drug-resistant cancers (Xu, Zhao, & Liu, 2019).
Safety and Hazards
Trifluoroacetic acid (TFA) is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may be corrosive to metals, harmful if inhaled, and causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness or dizziness, and may cause damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Azetidines, the class of compounds to which 3-bromoazetidine belongs, are known for their potential in peptidomimetic and nucleic acid chemistry . They are often used as amino acid surrogates, implying that they may interact with proteins or enzymes in the body .
Mode of Action
Azetidines are known for their reactivity and versatility as heterocyclic synthons . They are excellent candidates for ring-opening and expansion reactions . The bromo-substituted carbon center in 3-Bromoazetidine trifluoroacetic acid could potentially undergo various chemical reactions, leading to interactions with its targets .
Biochemical Pathways
Azetidines are known to be involved in various catalytic processes, including henry, suzuki, sonogashira, and michael additions . The bromo-substituted carbon center in 3-Bromoazetidine trifluoroacetic acid could potentially interact with these pathways .
Result of Action
The compound’s potential in peptidomimetic and nucleic acid chemistry suggests that it may have significant effects at the molecular and cellular levels .
Action Environment
The action of 3-Bromoazetidine trifluoroacetic acid could potentially be influenced by various environmental factors. For instance, the presence of the trifluoroacetic acid moiety could make the compound more stable and resistant to environmental degradation . .
Biochemische Analyse
Biochemical Properties
Azetidines, the family to which this compound belongs, are known for their potential in various biochemical reactions . They are excellent candidates for ring-opening and expansion reactions .
Cellular Effects
Trifluoroacetic acid, a component of this compound, has been found to exhibit liver toxicity in mammalian toxicity studies . It is also suggested that trifluoroacetic acid could have an impact on human fertility and child development .
Molecular Mechanism
Azetidines are known to undergo various synthetic transformations . For instance, the refluxing of a related compound in a less nucleophilic solvent such as isopropanol afforded 3-bromoazetidine as the sole product .
Temporal Effects in Laboratory Settings
It is known that trifluoroacetic acid is a persistent pollutant in the environment .
Dosage Effects in Animal Models
Trifluoroacetic acid has been found to exhibit low acute toxicity and mild liver hypertrophy as the lead effect in oral repeated dose studies in rats .
Metabolic Pathways
Azetidines are known to be involved in various synthetic transformations .
Transport and Distribution
Trifluoroacetic acid is known to be a highly mobile contaminant present in low concentrations in ocean and rainwater .
Subcellular Localization
It is known that RNAs can aggregate in distinct patterns within various cellular compartments .
Eigenschaften
IUPAC Name |
3-bromoazetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrN.C2HF3O2/c4-3-1-5-2-3;3-2(4,5)1(6)7/h3,5H,1-2H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGPLZUNZXZZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)Br.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2430095.png)




![2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide](/img/structure/B2430103.png)
![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2430105.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2430107.png)

![7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2430113.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2430114.png)
![N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide](/img/structure/B2430115.png)